

# Introduction: A Versatile Nitro Alcohol Intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Methyl-2-nitro-1-propanol**

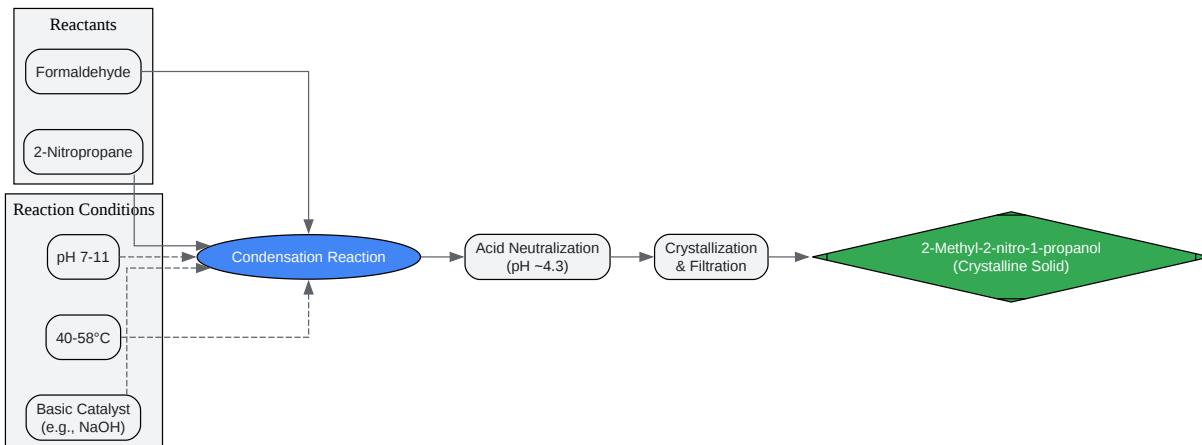
Cat. No.: **B147314**

[Get Quote](#)

**2-Methyl-2-nitro-1-propanol**, identified by CAS number 76-39-1, is a bifunctional organic compound featuring both a hydroxyl (-OH) and a nitro (-NO<sub>2</sub>) group.<sup>[1]</sup> This structural arrangement, particularly with the nitro group on a tertiary carbon, imparts unique reactivity that makes it a valuable intermediate in various fields of organic synthesis.<sup>[1]</sup> At room temperature, it exists as a white to off-white crystalline solid.<sup>[1]</sup> Its primary significance lies in its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a widely used additive in pharmaceuticals, metalworking fluids, and coatings.<sup>[2][3]</sup> This guide offers a comprehensive overview of its properties, synthesis, key chemical transformations, and analytical methodologies, tailored for professionals in research and drug development.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **2-Methyl-2-nitro-1-propanol** is critical for its effective handling, storage, and application in synthetic protocols. The compound's polarity, influenced by both the hydrogen-bonding hydroxyl group and the polar nitro group, dictates its solubility characteristics. It exhibits moderate solubility in water, which can be enhanced with increased temperature, and is more readily soluble in organic solvents like ethanol and acetone.<sup>[1]</sup>


Table 1: Key Physicochemical Properties

| Property          | Value                                         | Source(s) |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub> | [2][4]    |
| Molecular Weight  | 119.12 g/mol                                  | [2][4]    |
| Appearance        | White to off-white crystalline solid          | [1]       |
| Melting Point     | 86-89 °C                                      | [2][5]    |
| Boiling Point     | 94-95 °C at 10 mmHg                           | [2][5]    |
| Density           | ~1.135 - 1.195 g/cm <sup>3</sup>              | [1]       |
| Flash Point       | 92.1 °C                                       |           |
| Water Solubility  | Moderate                                      | [1]       |
| pKa               | 13.79 ± 0.10 (Predicted)                      | [2]       |

## Synthesis Protocol: Base-Catalyzed Formylation of 2-Nitropropane

The most established and industrially relevant synthesis of **2-Methyl-2-nitro-1-propanol** involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. This reaction, a type of Henry reaction or nitroaldol addition, leverages the acidity of the  $\alpha$ -proton in 2-nitropropane, which can be abstracted by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde.

The choice of a basic catalyst is crucial; inorganic bases such as sodium hydroxide or potassium hydroxide are effective and economically viable.<sup>[6]</sup> The reaction temperature is maintained between 40°C and 58°C to ensure a reasonable reaction rate while minimizing side reactions or decomposition.<sup>[6]</sup> Maintaining the pH between 7 and 11 is essential for the formation and stability of the nitronate intermediate.<sup>[6]</sup>



[Click to download full resolution via product page](#)

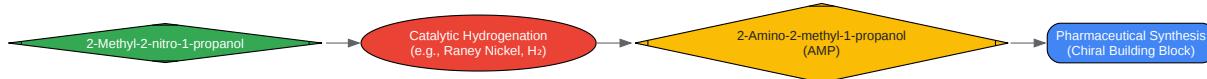
*Synthesis workflow for **2-Methyl-2-nitro-1-propanol**.*

## Step-by-Step Synthesis Methodology

This protocol is a representative example derived from established patent literature.[\[6\]](#)[\[7\]](#)

- Vessel Preparation: Charge a suitable reaction vessel equipped with agitation, temperature control, and a reagent addition funnel with 2-nitropropane.
- Catalyst & Formaldehyde Addition: In a separate container, prepare a solution of an inorganic basic catalyst (e.g., 1 to 10 milliequivalents of sodium hydroxide per mole of 2-nitropropane).[\[6\]](#)[\[7\]](#) Add this catalyst to the 2-nitropropane. Begin the controlled addition of formaldehyde (aqueous solution or paraformaldehyde) to the reaction vessel, ensuring the molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[\[6\]](#)

- Reaction Execution: Maintain vigorous agitation and control the temperature of the reaction mixture between 40°C and 58°C.[6] Monitor the pH and ensure it remains within the 7 to 11 range. The reaction is typically complete within 1-3 hours.[3][7]
- Neutralization: Upon reaction completion, cool the mixture and neutralize the basic catalyst by adding an acid (e.g., sulfuric or stearic acid) until the pH reaches approximately 4.3.[6][7] This step is critical to quench the reaction and prepare the product for isolation.
- Product Isolation: Cool the neutralized mixture to induce crystallization of the **2-Methyl-2-nitro-1-propanol**.[7] The resulting white crystalline solid is then isolated by filtration.
- Purification (Optional): The isolated product can be further purified by recrystallization from a suitable solvent to achieve high purity (>95%).[6]


## Key Chemical Transformations and Applications in Drug Development

The synthetic utility of **2-Methyl-2-nitro-1-propanol** is dominated by its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a chiral building block in medicinal chemistry.[7] This transformation is achieved through the reduction of the nitro group to a primary amine, a fundamental and reliable reaction in organic synthesis.

### Reduction to 2-Amino-2-methyl-1-propanol (AMP)

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and clean conversion.

- Causality of Experimental Choices: A catalyst such as Raney Nickel is often employed for its high activity in nitro group reductions.[7] The reaction is performed under a hydrogen atmosphere in a pressure-resistant vessel. The solvent choice (e.g., methanol or ethanol) is important for dissolving the starting material and facilitating its interaction with the catalyst surface.



[Click to download full resolution via product page](#)

*Key transformation and application pathway.*

## Applications Beyond Pharmaceutical Intermediates

While its role in drug synthesis is paramount, **2-Methyl-2-nitro-1-propanol** has other documented applications, including:

- Adhesion Agents: Used in the manufacturing of tires to promote adhesion.[6][8]
- Antimicrobials and Deodorants: The compound can serve as a formaldehyde-releasing agent, providing antimicrobial properties.[6][8]
- Chemical Intermediate: It serves as a general intermediate for various chemical syntheses. [8]

## Analytical Methodologies for Quality Control

Ensuring the purity and identity of **2-Methyl-2-nitro-1-propanol** is essential for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

## Illustrative HPLC Method

A reverse-phase (RP) HPLC method can be employed for the analysis of **2-Methyl-2-nitro-1-propanol**.[9]

- Column: Newcrom R1 or equivalent C18 column.[9]
- Mobile Phase: A simple isocratic mobile phase containing acetonitrile (MeCN) and water with an acid modifier like phosphoric acid.[9] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

- Detection: UV detector.
- Rationale: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[\[9\]](#)

## Safety and Handling

Proper handling of **2-Methyl-2-nitro-1-propanol** is imperative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

Table 2: GHS Hazard Information

| Hazard Class                  | GHS Classification | Statement                           | Source(s)           |
|-------------------------------|--------------------|-------------------------------------|---------------------|
| Acute Toxicity, Oral          | Warning            | H302: Harmful if swallowed          | <a href="#">[4]</a> |
| Serious Eye Damage/Irritation | Warning            | H319: Causes serious eye irritation | <a href="#">[4]</a> |

- Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[\[10\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and dark place.[\[11\]](#)
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention. If inhaled, move the person to fresh air.[\[10\]](#)

## Conclusion

**2-Methyl-2-nitro-1-propanol** (CAS 76-39-1) is a fundamentally important chemical intermediate with a well-defined synthesis and a critical role in the production of valuable downstream products. Its transformation into 2-amino-2-methyl-1-propanol underscores its significance for the pharmaceutical and drug development sectors. A thorough understanding

of its synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists and researchers aiming to leverage its unique chemical properties.

## References

- TNP (2-methyl-2-nitro-1-propanol) - Solubility of Things. (n.d.).
- 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis - Benchchem. (n.d.).
- 76-39-1, **2-Methyl-2-nitro-1-propanol** Formula - ECHEMI. (n.d.).
- 2-Methyl-2-nitropropan-1-ol | 76-39-1 - ChemicalBook. (2025).
- 2-Nitro-2-methyl-1-propanol (Cas 76-39-1) - Parchem. (n.d.).
- **2-Methyl-2-nitro-1-propanol** | C4H9NO3 | CID 6442 - PubChem. (n.d.).
- US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents. (1980).
- **2-Methyl-2-nitro-1-propanol** - SIELC Technologies. (2018).
- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem. (n.d.).
- CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents. (2015).
- **2-METHYL-2-NITRO-1-PROPANOL** | 76-39-1 - Sigma-Aldrich. (n.d.).
- 76-39-1|**2-Methyl-2-nitro-1-propanol**|BLD Pharm. (n.d.).
- 2-Methyl-2-nitropropan-1-ol cas 76-39-1 - Ensinc Industry. (n.d.).
- Material Safety Data Sheet - Sigma-Aldrich. (2012).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- 2. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [[chemicalbook.com](http://chemicalbook.com)]
- 3. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [[patents.google.com](http://patents.google.com)]
- 4. 2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 5. ensince.com [ensince.com]
- 6. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. parchem.com [parchem.com]
- 9. 2-Methyl-2-nitro-1-propanol | SIELC Technologies [sielc.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. 76-39-1|2-Methyl-2-nitro-1-propanol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: A Versatile Nitro Alcohol Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147314#2-methyl-2-nitro-1-propanol-cas-number-76-39-1>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)